molecular formula C19H18N4O2 B2855956 1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941912-91-0

1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2855956
CAS No.: 941912-91-0
M. Wt: 334.379
InChI Key: LODVIGMYDOQCDI-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 1,2,4-oxadiazole ring linked to a pyridine moiety.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-7-13(2)9-15(8-12)23-11-14(10-17(23)24)19-21-18(22-25-19)16-5-3-4-6-20-16/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVIGMYDOQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Fluorinated vs. Methylated Aromatic Groups

A close analog, 1-[(3,5-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ41742, CAS 1171443-19-8), replaces the 3,5-dimethylphenyl group with a 3,5-difluorophenylmethyl substituent . Key differences include:

  • Solubility : Fluorination may reduce lipophilicity (logP) compared to methyl groups, improving aqueous solubility but possibly compromising membrane permeability.

Heterocyclic Variations: Azetidine and Cyclopropyl Substituents

The compound 1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride (C₆H₅N₃O₃·HCl) introduces an azetidine ring and a cyclopropyl-oxadiazole group . Notable contrasts include:

  • Steric Effects: The azetidine’s smaller ring size (4-membered vs. pyrrolidinone’s 5-membered) may alter conformational flexibility and steric hindrance at binding sites.
  • Bioavailability : The hydrochloride salt form likely enhances solubility, a critical factor for oral bioavailability compared to neutral analogs.

Diverse Functional Groups in Maybridge Compounds

Compounds from highlight additional structural diversity:

  • Compound 5: Features a 3,5-dichlorophenoxy-furyl-oxadiazole group, introducing chlorine’s strong electron-withdrawing effects and a furan ring. This may enhance π-π stacking interactions but increase molecular weight (C₁₉H₁₄Cl₂N₂O₄S) .
  • Compound 8 : Contains a 3,5-difluorobenzyloxy-pyridine sulfonamide group, combining fluorination with sulfonamide’s hydrogen-bonding capacity.

Structural and Physicochemical Comparison Table

Compound ID/Code Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidin-2-one 3,5-Dimethylphenyl, Pyridyl-oxadiazole ~340–350 (estimated) Balanced lipophilicity, rigid scaffold
BJ41742 Pyrrolidin-2-one 3,5-Difluorophenylmethyl 356.33 Increased polarity, fluorinated aromatic
Azetidine-Cyclopropyl Pyrrolidin-2-one (modified) Azetidine, Cyclopropyl-oxadiazole 167.13 (base) + HCl Salt form, compact structure
Maybridge Compound 5 Chromen-sulfonamide 3,5-Dichlorophenoxy-furyl ~450 (estimated) Chlorinated, furan-enhanced π-stacking

Research Implications and Methodological Notes

  • Structural Determination : X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is widely employed for resolving such structures, enabling precise comparison of bond lengths and angles .
  • Synthetic Challenges : Introducing methyl groups (as in the target compound) may require regioselective alkylation, whereas fluorination often involves hazardous reagents like DAST.

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